BMS-509744

Catalog No.
S521674
CAS No.
439575-02-7
M.F
C32H41N5O4S2
M. Wt
623.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-509744

CAS Number

439575-02-7

Product Name

BMS-509744

IUPAC Name

N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3,3-dimethylbutan-2-ylamino)methyl]benzamide

Molecular Formula

C32H41N5O4S2

Molecular Weight

623.8 g/mol

InChI

InChI=1S/C32H41N5O4S2/c1-20-16-26(41-7)25(30(40)37-14-12-36(13-15-37)22(3)38)17-27(20)42-28-19-34-31(43-28)35-29(39)24-10-8-23(9-11-24)18-33-21(2)32(4,5)6/h8-11,16-17,19,21,33H,12-15,18H2,1-7H3,(H,34,35,39)

InChI Key

ZHXNIYGJAOPMSO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-509744; BMS 509744; BMS509744; CHEMBL209148.

Canonical SMILES

CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)(C)C)C(=O)N4CCN(CC4)C(=O)C)OC

Description

The exact mass of the compound Benzamide, N-(5-((5-((4-acetyl-1-piperazinyl)carbonyl)-4-methoxy-2-methylphenyl)thio)-2-thiazolyl)-4-(((1,2,2-trimethylpropyl)amino)methyl)- is 623.26 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Interleukin-2 Inducible T-Cell Kinase (ITK) Inhibition

  • BMS-509744 acts as a potent and selective inhibitor of ITK, an enzyme involved in T-cell activation and function [2]. Studies have shown it to have an inhibitory concentration (IC50) of 19 nM for ITK, indicating strong binding and inhibition [2].
  • This property makes BMS-509744 a potential therapeutic candidate for diseases where dysregulated T-cell activity plays a role, such as autoimmune disorders and allergies [2].

Source

[2] National Center for Advancing Translational Sciences, Inxight Drugs - BMS-509744 ()

Potential for HIV Treatment

  • Research suggests that BMS-509744 might be beneficial in treating HIV infection. Studies have demonstrated its ability to reduce HIV infection in primary CD4+ T cells, a type of immune cell targeted by the virus [3].

Source

[3] R&D Systems, BMS 509744 ()

Anti-inflammatory Properties

  • Studies in animal models indicate that BMS-509744 possesses anti-inflammatory properties. It has been shown to reduce lung inflammation in mice with a model of allergic asthma [2]. This suggests potential for treating inflammatory diseases.

Source

[2] National Center for Advancing Translational Sciences, Inxight Drugs - BMS-509744 ()

BMS-509744 is a potent inhibitor of interleukin-2-inducible T-cell kinase, also known as ITK. This compound is characterized by its ability to inhibit ITK activity in an ATP-competitive manner, with an inhibitory concentration (IC50) of approximately 19 nanomolar. BMS-509744 features a unique aminothioaryl-thiazolo scaffold, which contributes to its selective inhibition of ITK without significantly affecting other kinases .

BMS-509744 functions primarily through competitive inhibition of ATP binding to the ITK enzyme. The binding of BMS-509744 stabilizes the inactive conformation of ITK, preventing its activation and subsequent downstream signaling involved in T cell receptor-mediated responses. This stabilization is critical for inhibiting T cell activation, proliferation, and cytokine production .

BMS-509744 exhibits significant biological activity by inhibiting T cell activation through the T cell receptor pathway. It has been shown to markedly reduce cytokine production and T cell proliferation in experimental models. The compound's mechanism of action involves the stabilization of the inactive conformation of ITK, which is crucial for modulating immune responses . Additionally, it has implications in studying HIV replication by targeting pathways that influence viral replication in immune cells .

BMS-509744 has potential applications in both basic research and therapeutic development. It serves as a chemical probe for studying the role of ITK in various immune responses and diseases, including autoimmune disorders and cancer. Moreover, its ability to inhibit T cell activation makes it a candidate for therapeutic strategies aimed at modulating immune responses in conditions such as graft-versus-host disease or chronic inflammatory diseases .

Interaction studies have demonstrated that BMS-509744 selectively binds to ITK, stabilizing it in an inactive conformation. This specificity is crucial as it minimizes off-target effects associated with broader kinase inhibitors. Structural studies using crystallography have revealed that BMS-509744 binds within the ATP-binding pocket of ITK, leading to conformational changes that prevent substrate access . These findings underscore its potential utility in targeted therapies.

BMS-509744 can be compared with several other compounds that target similar pathways or kinases:

Compound NameTarget KinaseIC50 (nM)Unique Features
BMS-509744Interleukin-2-inducible T-cell kinase19Stabilizes inactive conformation
GSK2656157PERK30Selective inhibitor for endoplasmic reticulum stress response
PF-06650833Bruton’s tyrosine kinase10Focused on B cell signaling pathways
IbrutinibBruton’s tyrosine kinase5First-in-class irreversible inhibitor

BMS-509744 is unique due to its specific action on ITK and its mechanism involving stabilization of an inactive conformation, which distinguishes it from other kinase inhibitors that may not exhibit such specificity or mechanism .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

623.25999715 g/mol

Monoisotopic Mass

623.25999715 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5V7VG25953

Wikipedia

Bms-509744

Dates

Modify: 2023-08-15
1: Dondorf S, Schrader A, Herling M. Interleukin-2-inducible T-cell kinase (ITK) targeting by BMS-509744 does not affect cell viability in T-cell prolymphocytic leukemia (T-PLL). J Biol Chem. 2015 Apr 17;290(16):10568-9. doi: 10.1074/jbc.L115.644641. PubMed PMID: 25888568; PubMed Central PMCID: PMC4400363.
2: Tarafdar S, Poe JA, Smithgall TE. The accessory factor Nef links HIV-1 to Tec/Btk kinases in an Src homology 3 domain-dependent manner. J Biol Chem. 2014 May 30;289(22):15718-28. doi: 10.1074/jbc.M114.572099. Epub 2014 Apr 10. PubMed PMID: 24722985; PubMed Central PMCID: PMC4140925.
3: Kutach AK, Villaseñor AG, Lam D, Belunis C, Janson C, Lok S, Hong LN, Liu CM, Deval J, Novak TJ, Barnett JW, Chu W, Shaw D, Kuglstatter A. Crystal structures of IL-2-inducible T cell kinase complexed with inhibitors: insights into rational drug design and activity regulation. Chem Biol Drug Des. 2010 Aug;76(2):154-63. doi: 10.1111/j.1747-0285.2010.00993.x. Epub 2010 Jun 9. PubMed PMID: 20545945.
4: Lin TA, McIntyre KW, Das J, Liu C, O'Day KD, Penhallow B, Hung CY, Whitney GS, Shuster DJ, Yang X, Townsend R, Postelnek J, Spergel SH, Lin J, Moquin RV, Furch JA, Kamath AV, Zhang H, Marathe PH, Perez-Villar JJ, Doweyko A, Killar L, Dodd JH, Barrish JC, Wityak J, Kanner SB. Selective Itk inhibitors block T-cell activation and murine lung inflammation. Biochemistry. 2004 Aug 31;43(34):11056-62. PubMed PMID: 15323564.

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